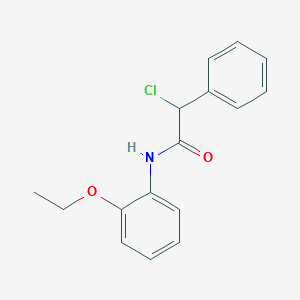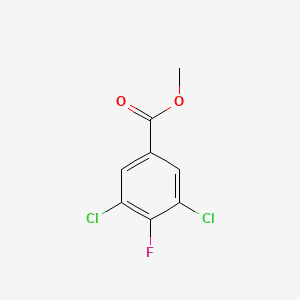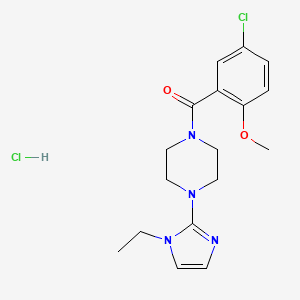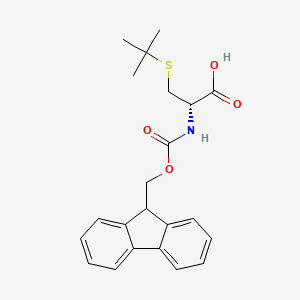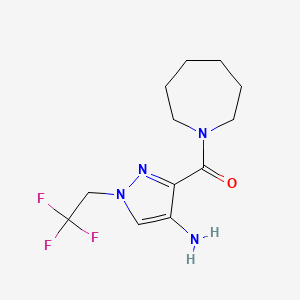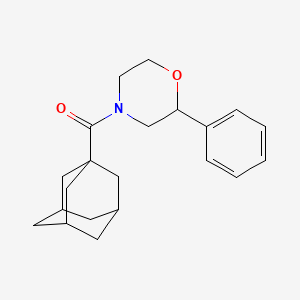
(3r,5r,7r)-Adamantan-1-yl(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of adamantane, which is a type of diamondoid and one of the most stable organic compounds known. The adamantane structure is incorporated into many pharmaceutical drugs due to its stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the adamantane structure providing a three-dimensional, cage-like core. The phenylmorpholino group and the methanone group would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The adamantane core is quite stable and unreactive, while the phenylmorpholino and methanone groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the adamantane core would likely make the compound quite stable and resistant to degradation .Mechanism of Action
Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action.
properties
IUPAC Name |
1-adamantyl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-6-7-24-19(14-22)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPKQHPNGZQSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-fluoroethoxy)phenyl]acetamide](/img/structure/B2379558.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)

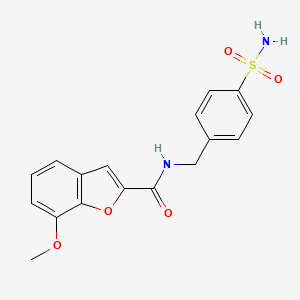
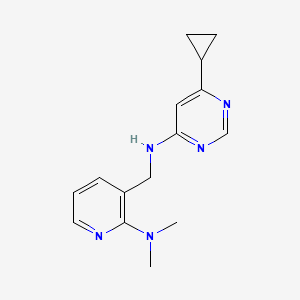
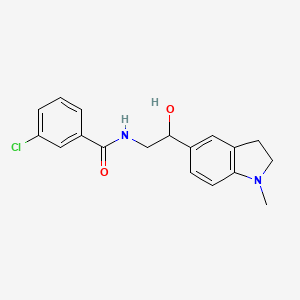
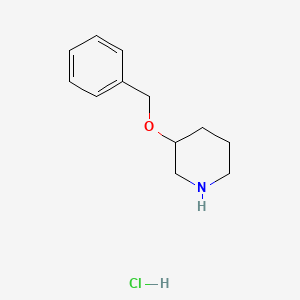
![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)
